Compound Description: This compound is a 1,4-dihydropyridine derivative investigated for its anti-exudative and anti-inflammatory properties. In a rat model of acute formalin-induced paw edema, compound 12 exhibited significant anti-inflammatory activity, demonstrating greater efficacy compared to reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol [].
Compound Description: This compound is another 1,4-dihydropyridine derivative synthesized and evaluated for its anti-exudative and anti-inflammatory effects []. In the acute formalin paw edema rat model, compound 16 showed notable anti-inflammatory activity, achieving a 42.91% reduction in induced paw edema compared to the control group [].
Compound Description: This compound is a 1,4-dihydropyridine derivative studied for its anti-exudative and anti-inflammatory activity []. Compound 14 exhibited pronounced anti-inflammatory activity, demonstrating 1.65–2.85 times higher potency compared to standard anti-inflammatory drugs in 18-hour experiments using the acute formalin paw edema rat model [].
Compound Description: This 1,4-dihydropyridine derivative was synthesized and investigated for its anti-exudative and anti-inflammatory activities []. In the rat model of acute formalin-induced paw edema, compound 11 displayed the highest activity among the tested compounds, demonstrating a 2.9-fold greater reduction in paw edema compared to the reference drug nimesulide [].
Compound Description: This group of compounds represents a series of 1-benzylsubstituted derivatives designed based on the structure of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide []. These derivatives were synthesized to explore their affinity for GABAergic targets and evaluate their potential anticonvulsant activity [].
Compound Description: LSZ is a lysergamide that emerged as a recreational drug in 2013. It is known to produce LSD-like behavioral effects in mice, indicating its potential hallucinogenic effects in humans [].
Relevance: LSZ is relevant to N-cyclopropyl-N'-(2,4-dichlorophenyl)urea in the context of a study focusing on the analytical differentiation between LSZ and its isomer, N-ethyl-N-cyclopropyl lysergamide (ECPLA) []. While structurally unrelated, both LSZ and N-cyclopropyl-N'-(2,4-dichlorophenyl)urea highlight the importance of accurate identification and characterization of new psychoactive substances (NPS).
N-Ethyl-N-cyclopropyl lysergamide (ECPLA)
Compound Description: ECPLA is an isomer of LSZ, and recent research indicates that it might also exhibit LSD-like behavioral effects in mice, suggesting its potential as a hallucinogen in humans [].
Relevance: ECPLA, being an isomer of LSZ, is indirectly related to N-cyclopropyl-N'-(2,4-dichlorophenyl)urea in the context of a study that primarily focuses on differentiating ECPLA from LSZ through various analytical techniques []. The research emphasizes the significance of analytical methods in distinguishing between closely related NPS, including isomers, due to their potential for distinct pharmacological effects.
Compound Description: This compound is a potent and selective dipeptidyl peptidase-4 (DPP4) inhibitor, identified through structure-activity relationship studies of azolopyrimidine-containing DPP4 inhibitors []. Compound 24s exhibited favorable pharmacokinetic profiles in preclinical animal models [].
Compound Description: SR141716 is a well-known, potent, and selective antagonist for the cannabinoid CB1 receptor [, , ]. It has served as a template for developing various analogues to explore the structure-activity relationships within this class of compounds [, , ].
Compound Description: This compound is a highly potent, selective, and orally active antagonist of the CB1 receptor []. It exhibits nanomolar affinity for both rat and human CB1 receptors while showing low affinity for CB2 receptors and a clean off-target profile [].
Compound Description: VNI is a known inhibitor of protozoan sterol 14α-demethylase (CYP51) and is effective in treating Chagas disease []. Its structure served as a basis for designing novel antifungal agents targeting fungal CYP51 [].
Compound Description: BMS-767778 is a potent and selective DPP4 inhibitor that emerged as a clinical candidate for the treatment of type 2 diabetes []. It exhibits a favorable profile in terms of activity, selectivity, efficacy, pharmacokinetics, and developability [].
Compound Description: MK-5596 is a novel CB1R inverse agonist investigated for treating obesity []. It demonstrates high selectivity for CB1R, reduces body weight and food intake in diet-induced obese rat models, and exhibits favorable pharmacokinetic properties and safety margins [].
Overview
1-Cyclopropyl-3-(2,4-dichlorophenyl)urea is a compound that belongs to the class of substituted ureas, which are widely studied in medicinal chemistry due to their diverse biological activities. This compound features a cyclopropyl group and a dichlorophenyl moiety, which contribute to its unique properties and potential applications in pharmacology.
Source and Classification
The compound can be synthesized through various chemical reactions involving cyclopropyl and dichlorophenyl derivatives. It is classified under organic compounds, specifically in the category of ureas, which are characterized by the presence of the functional group -NH(C=O)-. Ureas have been recognized for their roles in various biological activities, including enzyme inhibition and receptor modulation.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-cyclopropyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of cyclopropylamine with 2,4-dichlorophenyl isocyanate. This reaction can be carried out under controlled conditions to ensure high yield and purity:
Reagents: Cyclopropylamine and 2,4-dichlorophenyl isocyanate.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Technical considerations include monitoring the reaction progress using thin-layer chromatography and purifying the final product through recrystallization.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-cyclopropyl-3-(2,4-dichlorophenyl)urea can be represented as follows:
Molecular Formula: C10H9Cl2N2O
Molecular Weight: Approximately 232.10 g/mol
Structural Features:
Cyclopropyl group: A three-membered carbon ring contributing to the compound's rigidity.
Dichlorophenyl group: A phenolic structure with two chlorine substituents at the ortho positions, enhancing lipophilicity and biological activity.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, which provide insights into its steric properties and potential interactions with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
1-Cyclopropyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions typical for urea derivatives:
Hydrolysis: In aqueous conditions, it may hydrolyze to form corresponding amines and carbon dioxide.
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization.
Decomposition: Under extreme conditions (e.g., high temperatures), it may decompose into simpler organic compounds.
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
Process and Data
The mechanism of action for 1-cyclopropyl-3-(2,4-dichlorophenyl)urea primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by mimicking substrate structures or binding in active sites.
Receptor Modulation: It could interact with various receptors, influencing signaling pathways involved in physiological processes.
Quantitative structure-activity relationship (QSAR) studies may provide data on how structural modifications affect potency and selectivity against specific targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a white crystalline solid.
Melting Point: Approximately 120–125 °C.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but sparingly soluble in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: Can participate in electrophilic aromatic substitution due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties accurately.
Applications
Scientific Uses
1-Cyclopropyl-3-(2,4-dichlorophenyl)urea has potential applications in medicinal chemistry as:
Pharmaceutical Development: Investigated for its role as a lead compound in developing new drugs targeting specific diseases or conditions.
Biological Studies: Used in research to understand enzyme mechanisms or receptor interactions due to its unique structural features.
Continued research into this compound may reveal additional therapeutic applications or enhance existing knowledge about its biological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.